![molecular formula C7H3Cl2NO2S2 B13892342 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride: is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfonyl chloride group at the 2nd position of the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse pharmacological and biological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride typically involves the chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of thieno[3,2-b]pyridin-7-ol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out at 105°C for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been studied as a kinase inhibitor, where it binds to the ATP-binding site of kinases, preventing their activity and thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-sulfonyl chloride: Similar structure but with different substitution patterns.
7-Chlorothieno[2,3-c]pyridine-2-sulfonic acid chloride: Another related compound with a different ring fusion pattern.
Uniqueness
7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H3Cl2NO2S2 |
|---|---|
Molecular Weight |
268.1 g/mol |
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-10-5-3-6(13-7(4)5)14(9,11)12/h1-3H |
InChI Key |
NVPUSIVCMZJRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


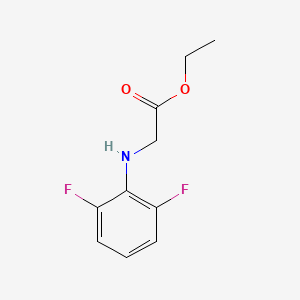
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
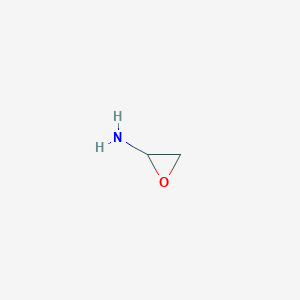
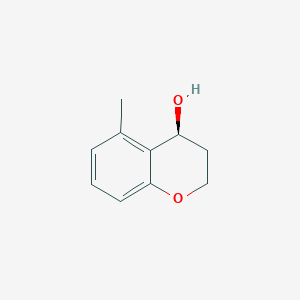

![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

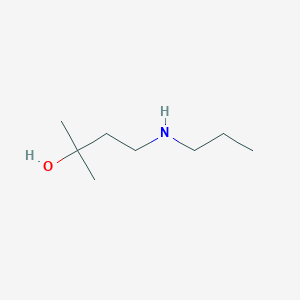
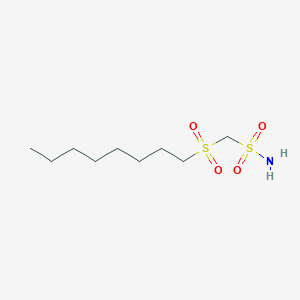
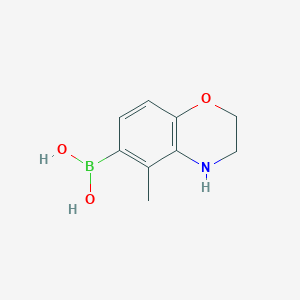
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)


![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
